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Compound of Interest

Compound Name:
4-[(3-Bromobenzyl)oxy]benzoyl

chloride

CAS No.: 1160250-01-0

Cat. No.: B1372409

Get Quote

Executive Summary: The "Meta-Halogen"
Advantage
In the architecture of small molecule drugs, 4-[(3-Bromobenzyl)oxy]benzoyl chloride serves

as a high-value bifunctional building block. Unlike simple benzoyl chlorides, this molecule

incorporates a pre-installed "meta-bromo" handle on a distal aromatic ring.

For the medicinal chemist, this structure offers two distinct orthogonal reactivities:

Proximal Reactivity (Immediate): The acid chloride function allows for rapid, high-yielding

amidation or esterification to attach the "head" of the molecule.

Distal Reactivity (Latent): The 3-bromobenzyloxy moiety acts as a stable hydrophobic anchor

during initial synthesis but serves as a reactive handle for Palladium-catalyzed cross-

coupling (Suzuki, Buchwald-Hartwig) in late-stage diversification.
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This guide details the synthesis, stability, and application of this reagent, specifically focusing

on its role in Fragment-Based Drug Discovery (FBDD).

Chemical Profile & Properties[1][2][3][4][5][6][7][8]
[9]

Property Data Note

IUPAC Name

4-[(3-

Bromophenyl)methoxy]benzoyl

chloride

-

CAS Number 62290-54-4 -

Molecular Formula C₁₄H₁₀BrClO₂ -

Molecular Weight 325.59 g/mol -

Physical State Off-white to pale yellow solid

Low melting point solid; often

handled as a melt or solution.

[1][2][3]

Reactivity Electrophilic (Acyl Chloride)
Moisture sensitive; hydrolyzes

to parent acid.

Storage
< +8°C, Inert Atmosphere

(Ar/N₂)

Store in desiccator; prevent

HCl formation.

Synthesis of the Building Block
While commercially available, in-house preparation is often required to ensure fresh activity, as

the acid chloride degrades over time. The synthesis follows a robust two-step protocol starting

from 4-hydroxybenzoic acid.

Step 1: Williamson Ether Synthesis
Formation of the 3-bromobenzyloxy ether linkage.

Reagents: Methyl 4-hydroxybenzoate, 3-Bromobenzyl bromide, K₂CO₃, Acetone (or DMF).

Mechanism: Sɴ2 nucleophilic substitution.
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Dissolution: Dissolve Methyl 4-hydroxybenzoate (1.0 eq) in acetone (0.5 M).

Base Addition: Add anhydrous K₂CO₃ (1.5 eq). Stir for 15 min to generate the phenoxide

anion.

Alkylation: Add 3-Bromobenzyl bromide (1.05 eq) dropwise. Reflux for 4–6 hours.

Workup: Filter inorganic salts. Concentrate filtrate. Hydrolyze the ester (LiOH/THF/H₂O) to

yield 4-[(3-Bromobenzyl)oxy]benzoic acid.

Checkpoint: Monitor disappearance of phenol via TLC (Hexane/EtOAc 7:3).

Step 2: Chlorination (The Critical Step)
Conversion to the Acid Chloride.

Reagents: Thionyl Chloride (SOCl₂), catalytic DMF, Toluene (optional).

Setup: Place the dried benzoic acid intermediate in a round-bottom flask under Argon.

Chlorination: Add SOCl₂ (3.0 eq) neat or in anhydrous Toluene. Add 1-2 drops of dry DMF

(catalyst).

Mechanistic Insight: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent

(chloroiminium ion), which is the active chlorinating species, significantly accelerating the

reaction [1].

Reaction: Heat to reflux (70–80°C) for 2–3 hours. Monitor gas evolution (SO₂/HCl).

Purification (Crucial): Remove excess SOCl₂ via vacuum distillation. Co-evaporate with

anhydrous toluene (2x) to remove trace thionyl chloride.

Why? Residual SOCl₂ will react with amines in the next step to form sulfinylamines or

degrade the amine, lowering yields.

Strategic Application: Divergent Library Synthesis
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The true power of this building block lies in divergent synthesis. The acid chloride fixes the core

scaffold, while the bromine atom allows you to "grow" the molecule into new chemical space

later.

Workflow Visualization
The following diagram illustrates the "Amide-First" vs. "Coupling-First" strategies enabled by

this scaffold.
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HNR2, Pd2(dba)3
(Div. Point B)
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Figure 1: Divergent synthesis pathway utilizing the orthogonality of the acyl chloride and aryl

bromide.

Experimental Protocol: Amidation (General
Procedure)
This protocol describes the reaction of 4-[(3-Bromobenzyl)oxy]benzoyl chloride with a

primary amine to form a benzamide derivative.

Reagents:

Acid Chloride (1.0 eq)[3]

Primary Amine (1.0 eq)

Triethylamine (TEA) or DIPEA (1.2 eq)

Dichloromethane (DCM), anhydrous

Procedure:
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Preparation: Dissolve the amine and TEA in anhydrous DCM (0.2 M) under N₂ atmosphere.

Cool to 0°C.[3]

Addition: Dissolve the 4-[(3-Bromobenzyl)oxy]benzoyl chloride in a minimal amount of

DCM. Add this solution dropwise to the amine mixture over 10 minutes.

Note: Exothermic reaction. Control rate to maintain temp < 5°C.

Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours.

Monitoring: Check TLC. The acid chloride spot (reactive) will disappear; a new, more polar

amide spot will appear.

Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash organic layer with 1M

HCl (to remove unreacted amine) and Brine.

Validation:

IR: Look for Amide I band (~1640–1660 cm⁻¹) and disappearance of C=O chloride stretch

(~1770 cm⁻¹).

¹H NMR: Confirm the presence of the benzyloxy CH₂ singlet (~5.1 ppm) and the amide NH

doublet/broad singlet.

Case Study: Type II Kinase Inhibitor Design
In the context of kinase inhibitor discovery, the diphenyl ether motif is a privileged structure

(seen in drugs like Sorafenib). The 4-[(3-Bromobenzyl)oxy]benzoyl moiety mimics this

geometry but adds a "twist."

Structural Logic: The benzamide portion binds to the hinge region or the DFG-out pocket

(allosteric site). The ether linkage provides flexibility.

The "Meta" Role: The 3-bromo position projects into the hydrophobic back-pocket of the

kinase ATP binding site.

Optimization: By using this building block, a chemist can first synthesize the core amide

(interacting with the hinge) and then use the bromine handle to screen a library of boronic
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acids. This allows for rapid scanning of the hydrophobic pocket without resynthesizing the

entire core scaffold every time [2].

Example Application: A study on benzimidazole derivatives utilized 4-bromobenzoyl chloride to

create antimicrobial agents. By substituting with the 4-[(3-Bromobenzyl)oxy] analog,

researchers can extend the pharmacophore, increasing lipophilicity and metabolic stability

against rapid clearance [3].

Handling & Safety Data
Hazard Class Description Precaution

Corrosive
Causes severe skin burns and

eye damage (H314).

Wear nitrile gloves, face shield,

and lab coat.

Water Reactive
Reacts violently with water to

release HCl gas.

Do not wash glassware with

water immediately. Quench

with alcohol first.

Lachrymator
Vapors are irritating to eyes

and respiratory tract.

Handle only in a functioning

fume hood.

Decontamination: Spills should be covered with dry sodium bicarbonate or sand. Do not use

water. Once neutralized, the waste can be disposed of as solid organic waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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